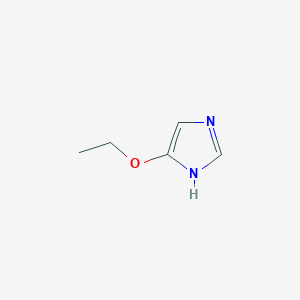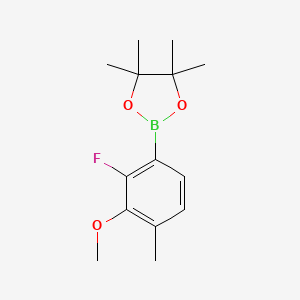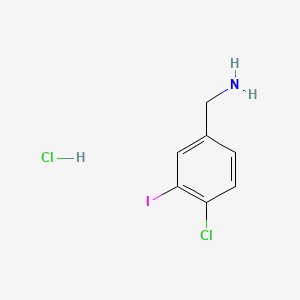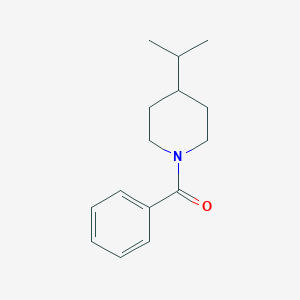![molecular formula C12H13Cl3N2 B13458985 1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is an organic compound that belongs to the class of phenylpyridines. This compound is characterized by the presence of a chlorophenyl group attached to a pyridine ring, with a methanamine group linked to the pyridine. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-pyridinecarboxaldehyde with 4-chloroaniline in ethanol. The mixture is refluxed at a temperature of 100°C for about 6 hours. After cooling, magnesium sulfate is added to remove excess water, and the product is dried under vacuum overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems can also reduce the need for manual intervention, making the process more cost-effective and consistent.
化学反応の分析
Types of Reactions
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol dihydrochloride
- 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]
Uniqueness
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride stands out due to its unique combination of a chlorophenyl group and a pyridine ring, which imparts specific electronic and steric properties. These properties make it particularly useful in the design of new drugs and materials with tailored functionalities .
特性
分子式 |
C12H13Cl3N2 |
|---|---|
分子量 |
291.6 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14;;/h1-7H,8,14H2;2*1H |
InChIキー |
RKWSRXKLYRSVRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CN)C2=CC=C(C=C2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)

![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
amine hydrochloride](/img/structure/B13458935.png)


![6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458956.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
amine hydrochloride](/img/structure/B13458984.png)

![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
